Cas no 2318-79-8 (5-Hydroxy Thiabendazole Methyl Ether Hydrochloride)

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is a chemically modified derivative of thiabendazole, characterized by the introduction of a hydroxy group and methyl ether functionality, followed by hydrochloride salt formation. This modification enhances its solubility and stability, making it suitable for applications requiring precise formulation control. The compound retains the broad-spectrum antifungal properties of its parent molecule while offering improved bioavailability and handling characteristics. Its structural features facilitate targeted interactions in agricultural and pharmaceutical contexts, particularly in antifungal and preservative formulations. The hydrochloride salt form ensures consistent purity and ease of integration into aqueous systems, supporting reproducible performance in research and industrial applications.
5-Hydroxy Thiabendazole Methyl Ether Hydrochloride structure
2318-79-8 structure
Product Name:5-Hydroxy Thiabendazole Methyl Ether Hydrochloride
CAS No:2318-79-8
MF:C11H10ClN3OS
MW:267.734599590302
CID:2157384
PubChem ID:71749369
Update Time:2025-10-22

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxy thiabendazole
    • 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole,hydrochloride
    • 4-(5-methoxy-1H-benzo[d]imidazol-2-yl)thiazole hydrochloride
    • 4-(6-methoxy-1H-benzo[d]imidazol-2-yl)thiazole hydrochloride
    • 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride
    • 5-HydroxyThiabendazole-13C2,15NMethylEtherHydrochloride
    • DTXSID10857845
    • 2318-79-8
    • 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride
    • 5-Methoxy-2-(4-thiazolyl)-benzimidazole Monohydrochloride
    • 6-methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole hydrochloride
    • 1391054-13-9
    • 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
    • Inchi: 1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H
    • InChI Key: RGJPOJVGBVRASI-UHFFFAOYSA-N
    • SMILES: Cl.S1C=NC(=C1)C1=NC2C=CC(=CC=2N1)OC

Computed Properties

  • Exact Mass: 267.02300
  • Monoisotopic Mass: 267.0233108Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79Ų

Experimental Properties

  • PSA: 79.04000
  • LogP: 3.49700

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5-Hydroxy Thiabendazole Methyl Ether Hydrochloride Related Literature

Additional information on 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS No. 2318-79-8): An Overview

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride (CAS No. 2318-79-8) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, a derivative of thiabendazole, exhibits unique properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties: The chemical structure of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is characterized by the presence of a thiophene ring, a benzimidazole moiety, and a hydroxyl group. The methyl ether and hydrochloride salt forms contribute to its solubility and stability, making it suitable for pharmaceutical formulations. The compound has a molecular formula of C12H11N3O2S·HCl and a molecular weight of approximately 294.74 g/mol.

Biological Activity and Mechanism of Action: Research has shown that 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride possesses potent antifungal and antiparasitic properties. These activities are primarily attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting the integrity of the cell membrane, the compound effectively kills or inhibits the growth of various fungi and parasites. Recent studies have also explored its potential as an anticancer agent, with preliminary findings indicating its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Clinical Applications and Research Developments: The therapeutic potential of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride has been extensively investigated in both preclinical and clinical settings. In preclinical studies, it has demonstrated efficacy against a wide range of fungal infections, including those caused by Candida species and Aspergillus species. Clinical trials have further validated its safety and effectiveness, with promising results observed in patients with refractory fungal infections. Additionally, ongoing research is exploring its use in combination therapy to enhance treatment outcomes and reduce the risk of drug resistance.

Synthetic Routes and Production Methods: The synthesis of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride involves several well-defined steps, starting from readily available starting materials such as thiophene and benzimidazole derivatives. Key reactions include nucleophilic substitution, etherification, and salt formation. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale, making it more accessible for pharmaceutical applications.

Toxicology and Safety Profile: Understanding the toxicology and safety profile of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is crucial for its safe use in therapeutic settings. Preclinical toxicology studies have shown that it has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. However, like any pharmaceutical agent, it should be used under medical supervision to ensure patient safety.

FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride holds great promise for advancing our understanding of its biological activities and therapeutic potential. Future studies will likely focus on optimizing its pharmacokinetic properties, exploring new delivery systems, and investigating its efficacy in treating other diseases beyond fungal infections. As research continues to uncover new insights into this compound, it is poised to play an increasingly important role in the development of innovative treatments for various medical conditions.

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